methyl1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate
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Overview
Description
Methyl1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of the difluoromethyl group in this compound imparts unique chemical properties, making it of interest in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate typically involves the introduction of the difluoromethyl group into the imidazole ring. One common method is the difluoromethylation of imidazole derivatives using difluoromethylation reagents. For example, the reaction of 2-methyl-1H-imidazole-4-carboxylate with a difluoromethylating agent under suitable conditions can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. Additionally, the use of environmentally friendly solvents and reagents is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: Methyl1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: The imidazole ring can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Difluoromethylation Reagents: Used for introducing the difluoromethyl group.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Transition metal catalysts like palladium or nickel for cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized imidazole derivatives, while cross-coupling reactions can produce complex heterocyclic compounds .
Scientific Research Applications
Methyl1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Materials Science: The compound’s properties make it useful in the development of advanced materials, such as polymers and coatings.
Biological Research: It is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of methyl1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The imidazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the difluoromethyl group and carboxylate functionality but has a pyrazole ring instead of an imidazole ring.
Difluoromethylated Pyridines: These compounds also contain the difluoromethyl group and are studied for their biological and chemical properties.
Uniqueness: Methyl1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate is unique due to the presence of both the difluoromethyl group and the imidazole ring. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns. The compound’s ability to form hydrogen bonds and interact with biological targets makes it valuable in medicinal chemistry and other scientific fields .
Properties
Molecular Formula |
C7H8F2N2O2 |
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Molecular Weight |
190.15 g/mol |
IUPAC Name |
methyl 1-(difluoromethyl)-2-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C7H8F2N2O2/c1-4-10-5(6(12)13-2)3-11(4)7(8)9/h3,7H,1-2H3 |
InChI Key |
SXFKWFNNSKGWGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1C(F)F)C(=O)OC |
Origin of Product |
United States |
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